REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=2)[N:7]=1.[OH-].[NH4+:16].O.CCOC(C)=O>C1COCC1>[F:12][C:11]([F:14])([F:13])[C:8]1[N:6]2[N:7]=[C:2]([NH2:16])[CH:3]=[CH:4][C:5]2=[N:10][N:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (4×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN=C2N1N=C(C=C2)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |